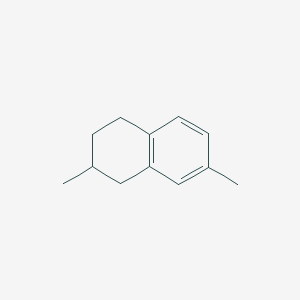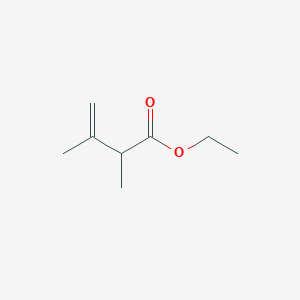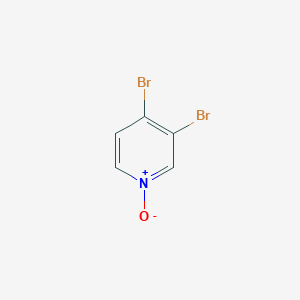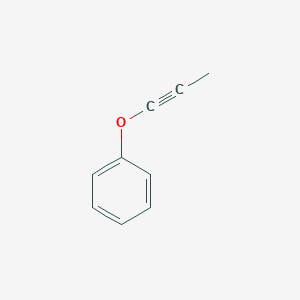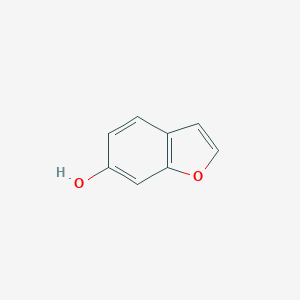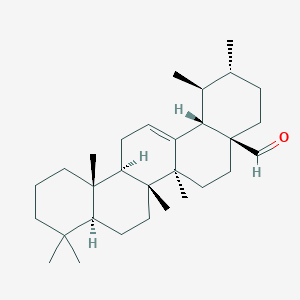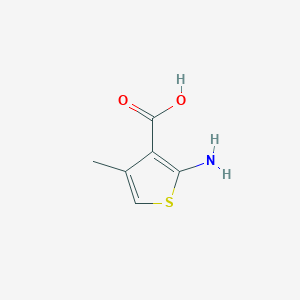
2-Amino-4-methylthiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methylthiophene-3-carboxylic acid is a chemical compound with the CAS Number: 14770-81-1 . It has a molecular weight of 157.19 and its IUPAC name is 2-amino-4-methyl-3-thiophenecarboxylic acid .
Synthesis Analysis
Thiophene derivatives, including 2-Amino-4-methylthiophene-3-carboxylic acid, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to make aminothiophene derivatives .Molecular Structure Analysis
The linear formula of 2-Amino-4-methylthiophene-3-carboxylic acid is C6H7NO2S . The InChI code is 1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-4-methylthiophene-3-carboxylic acid is 156.21 g/mol . It has a topological polar surface area of 97.4 Ų .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
2-Amino-4-methylthiophene-3-carboxylic acid: is a thiophene derivative, a class of compounds known for their pharmacological properties. Thiophene derivatives have been studied for their anticancer activities . The compound’s structure allows for the synthesis of analogs that can be optimized for better efficacy and reduced toxicity in cancer treatment.
Organic Electronics: Semiconductors
Thiophene-based molecules are pivotal in the development of organic semiconductors. Their sulfur-containing ring structure imparts unique electronic properties, making them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . 2-Amino-4-methylthiophene-3-carboxylic acid can serve as a building block for such devices.
Material Science: Corrosion Inhibitors
In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The molecular structure of 2-Amino-4-methylthiophene-3-carboxylic acid can be incorporated into coatings or treatments that protect metals from corrosion, thereby extending the life of various industrial components .
Chemical Synthesis: Heterocyclization
The compound is used in heterocyclization reactions to synthesize new thiophene derivatives. These reactions are crucial for creating a diverse range of compounds with potential applications in various fields, including pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatography
In chromatography, thiophene derivatives can be used as standards or reagents due to their distinct chemical properties2-Amino-4-methylthiophene-3-carboxylic acid could be used to calibrate instruments or as a component in the synthesis of more complex molecules for analytical purposes .
Biochemistry: Enzyme Inhibition
Thiophene derivatives have been explored for their role in enzyme inhibition, which is vital in understanding disease mechanisms and developing new drugs2-Amino-4-methylthiophene-3-carboxylic acid may be used to study its interaction with enzymes and its potential as an inhibitor .
Mécanisme D'action
While the specific mechanism of action for 2-Amino-4-methylthiophene-3-carboxylic acid is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propriétés
IUPAC Name |
2-amino-4-methylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIFTAJMGYVKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30515011 |
Source


|
| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylthiophene-3-carboxylic acid | |
CAS RN |
14770-81-1 |
Source


|
| Record name | 2-Amino-4-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30515011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


